molecular formula C17H22N2O2 B2863061 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851406-91-2

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

Cat. No.: B2863061
CAS No.: 851406-91-2
M. Wt: 286.375
InChI Key: SDCKVZHFWGXFLM-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with specific substitutions that may confer unique properties, making it of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Formation of the Amide Linkage: The final step involves the reaction of the quinoline derivative with isobutyryl chloride in the presence of a base like triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline-2,3-dione derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and cancer, suggesting that this compound might exhibit similar pharmacological activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoline core and functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Used as an antiprotozoal and antirheumatic agent.

Uniqueness

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is unique due to its specific substitutions at the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10(2)16(20)18-8-7-13-9-14-11(3)5-6-12(4)15(14)19-17(13)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKVZHFWGXFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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